![molecular formula C9H10FN B114959 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-33-2](/img/structure/B114959.png)
5-Fluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2340-06-9 . It has a molecular weight of 151.18 . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of indanones, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, has been achieved through various methods. These include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Another method involves a nickel-catalyzed reductive cyclization of a broad range of enones .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C9H7FO . The IUPAC Standard InChI is InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
.
Physical And Chemical Properties Analysis
“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 151.18 . The IUPAC name of the compound is (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
.
Scientific Research Applications
Chemical Structure and Properties
“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.1497 . The compound is also known as 5-FLUOROINDANONE .
Biological Potential of Indole Derivatives
Indole derivatives, such as “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives have also shown anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Metabotropic Glutamate Receptor Research
Structurally similar compounds to “5-Fluoro-2,3-dihydro-1H-inden-1-amine” have been used in the development of high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors (mGluR5s). This showcases the role of these compounds in studying neurotransmitter systems.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of indole derivatives are of great interest in the field of medicinal chemistry . These studies help in understanding how the structure of a molecule relates to its observed activity, which can guide the design of new therapeutic agents .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Indole derivatives, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-Fluoro-2,3-dihydro-1H-inden-1-amine” could also have potential applications in the field of therapeutics.
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIEZMRLKEJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586580 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
148960-33-2 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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